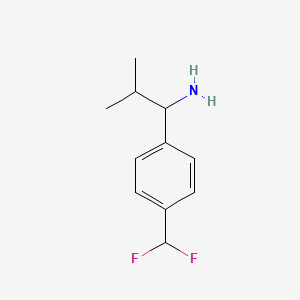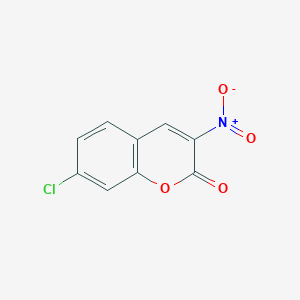![molecular formula C12H12N2O2 B13118259 Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with a pyrrolo[3,2-b]pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyclohexanone and pyrrolo[3,2-b]pyridine derivatives in the presence of catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Wirkmechanismus
The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-azetidin-2-one: Known for its biological activity and use in medicinal chemistry.
Spiro-pyrrolidine: Exhibits diverse pharmacological properties and is used in drug discovery.
Spiro-indole: Important in drug design due to its bioactivity against cancer cells and microbes.
Spiro-oxindole: Used in the synthesis of therapeutic agents with various biological activities.
Uniqueness
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione stands out due to its unique spirocyclic structure, which imparts rigidity and stability. This structural feature enhances its potential as a building block in organic synthesis and its application in drug development .
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H12N2O2/c15-8-3-5-12(6-4-8)10-9(14-11(12)16)2-1-7-13-10/h1-2,7H,3-6H2,(H,14,16) |
InChI-Schlüssel |
COSVILPQJKAOER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1=O)C3=C(C=CC=N3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
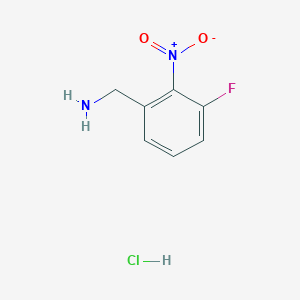
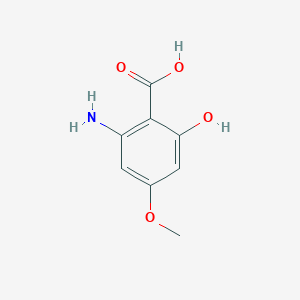
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

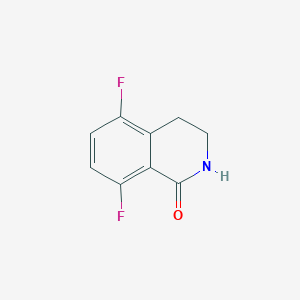
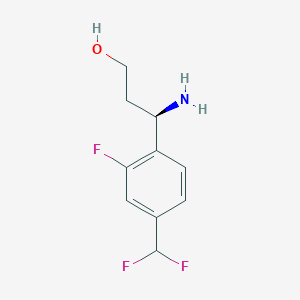
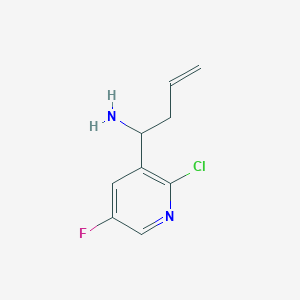
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
